9-Methyl-2,6-bis(methylsulfanyl)-9H-purine 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 39008-22-5
VCID: VC17314572
InChI: InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3
SMILES:
Molecular Formula: C8H10N4S2
Molecular Weight: 226.3 g/mol

9-Methyl-2,6-bis(methylsulfanyl)-9H-purine

CAS No.: 39008-22-5

Cat. No.: VC17314572

Molecular Formula: C8H10N4S2

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl-2,6-bis(methylsulfanyl)-9H-purine - 39008-22-5

Specification

CAS No. 39008-22-5
Molecular Formula C8H10N4S2
Molecular Weight 226.3 g/mol
IUPAC Name 9-methyl-2,6-bis(methylsulfanyl)purine
Standard InChI InChI=1S/C8H10N4S2/c1-12-4-9-5-6(12)10-8(14-3)11-7(5)13-2/h4H,1-3H3
Standard InChI Key LBACQTAXBQXLKJ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1N=C(N=C2SC)SC

Introduction

Structural and Molecular Characteristics

Core Architecture and Substitution Patterns

The purine scaffold consists of a bicyclic system comprising a pyrimidine ring fused to an imidazole ring. In 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine, three key modifications distinguish it from canonical purines:

  • A methyl group at the N9 position, which influences the molecule’s tautomeric equilibrium and steric profile.

  • Methylsulfanyl groups at C2 and C6, introducing sulfur atoms that enhance lipophilicity and alter electronic distribution across the aromatic system.

The molecular formula is C8H10N4S2\text{C}_8\text{H}_{10}\text{N}_4\text{S}_2, with a molecular weight of 226.32 g/mol. Computational modeling predicts a planar purine core with slight distortions due to the bulky methylsulfanyl substituents .

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, analogous 2,6-disubstituted purines exhibit characteristic shifts:

  • 1H^1\text{H}-NMR: The N9-methyl group typically resonates near δ 3.8–4.2 ppm as a singlet. Protons on the methylsulfanyl groups appear as singlets around δ 2.5–2.7 ppm due to the electron-withdrawing effect of sulfur .

  • 13C^{13}\text{C}-NMR: The C2 and C6 carbons bonded to sulfur are deshielded, appearing near δ 120–130 ppm, while the methyl carbons of the -SMe groups resonate at δ 15–18 ppm.

Mass spectrometry would likely show a molecular ion peak at m/z 226.1 ([M+H]+^+) with fragmentation patterns reflecting loss of methylsulfanyl radicals (-SMe, m/z 45).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine can be achieved through sequential alkylation and thiolation reactions:

  • N9 Methylation:
    Reaction of 2,6-dichloropurine with methyl iodide in the presence of a base (e.g., K2 _2CO3_3) in dimethylformamide (DMF) at 60–80°C yields 9-methyl-2,6-dichloro-9H-purine.

  • Thiolation at C2 and C6:
    Displacement of chlorine atoms using sodium thiomethoxide (NaSMe) in ethanol under reflux conditions introduces the methylsulfanyl groups. This step benefits from the nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient purine ring .

Representative Reaction Scheme:

2,6-Dichloro-9H-purineK2CO3CH3I, DMF9-Methyl-2,6-dichloro-9H-purineEtOHNaSMe9-Methyl-2,6-bis(methylsulfanyl)-9H-purine\text{2,6-Dichloro-9H-purine} \xrightarrow[\text{K}_2\text{CO}_3]{\text{CH}_3\text{I, DMF}} \text{9-Methyl-2,6-dichloro-9H-purine} \xrightarrow[\text{EtOH}]{\text{NaSMe}} \text{9-Methyl-2,6-bis(methylsulfanyl)-9H-purine}

Chemical Stability and Reactivity

The methylsulfanyl groups confer moderate stability under acidic conditions but render the compound susceptible to oxidation. Key reactions include:

  • Oxidation to Sulfones: Treatment with hydrogen peroxide (H2 _2O2_2) or meta-chloroperbenzoic acid (mCPBA) converts -SMe to -SO2 _2Me groups, altering electronic properties and biological activity .

  • Nucleophilic Displacement: The C2 and C6 positions remain reactive toward stronger nucleophiles (e.g., amines), enabling further functionalization.

Hypothetical Biological Activity

Anticancer Activity

Purine derivatives with sulfur substitutions have demonstrated cytotoxicity against cancer cell lines. For example, 6-mercaptopurine (6-MP) is a clinically used antimetabolite. While direct data for this compound are lacking, its lipophilicity (predicted logP ≈ 2.1) suggests improved membrane permeability compared to polar analogs, potentially enhancing intracellular uptake.

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization at C2, C6, and N9, enabling structure-activity relationship (SAR) studies.

  • Prodrug Development: Oxidation of -SMe to -SO2 _2Me could yield prodrugs activated under oxidative conditions (e.g., in tumor microenvironments) .

Materials Science

The sulfur atoms in 9-Methyl-2,6-bis(methylsulfanyl)-9H-purine may facilitate its use in:

  • Conductive Polymers: As a dopant or monomer for sulfur-containing polymers.

  • Coordination Chemistry: Binding to transition metals via sulfur lone pairs, forming metal-organic frameworks (MOFs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator